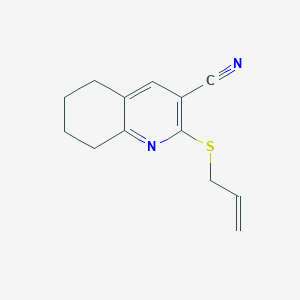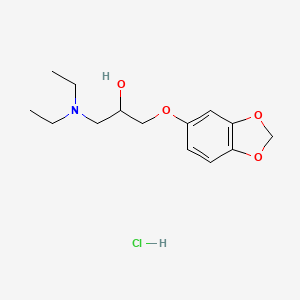![molecular formula C19H22BrN3O2S B5193067 1-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-N,4-N-dimethylbenzene-1,4-diamine;hydrobromide](/img/structure/B5193067.png)
1-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-N,4-N-dimethylbenzene-1,4-diamine;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-N,4-N-dimethylbenzene-1,4-diamine;hydrobromide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazole ring, a dimethoxyphenyl group, and a dimethylbenzene moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Vorbereitungsmethoden
The synthesis of 1-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-N,4-N-dimethylbenzene-1,4-diamine;hydrobromide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved through a cyclization reaction involving a suitable thioamide and a halogenated ketone.
Introduction of the dimethoxyphenyl group: This step involves the coupling of the thiazole intermediate with a dimethoxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the dimethylbenzene moiety: This can be accomplished through a nucleophilic substitution reaction, where the thiazole-dimethoxyphenyl intermediate reacts with a dimethylbenzene derivative.
Formation of the hydrobromide salt: The final step involves the conversion of the free base to its hydrobromide salt by treatment with hydrobromic acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
1-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-N,4-N-dimethylbenzene-1,4-diamine;hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogenating agents, nucleophiles, and electrophiles.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, can be used to introduce additional functional groups or modify existing ones.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound’s unique structure and reactivity make it a valuable intermediate in the synthesis of more complex molecules. It can be used as a building block in the development of new materials and catalysts.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for further investigation as a therapeutic agent.
Medicine: Preliminary studies suggest that the compound may possess pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activity. Further research is needed to fully understand its therapeutic potential.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers, coatings, or electronic devices.
Wirkmechanismus
The mechanism of action of 1-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-N,4-N-dimethylbenzene-1,4-diamine;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: The compound’s structure allows it to interact with specific enzymes or receptors, modulating their activity and leading to downstream effects.
Inhibition of specific pathways: The compound may inhibit key pathways involved in disease processes, such as inflammation or cell proliferation, thereby exerting therapeutic effects.
Induction of cellular responses: The compound may induce specific cellular responses, such as apoptosis or autophagy, contributing to its potential therapeutic activity.
Vergleich Mit ähnlichen Verbindungen
1-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-N,4-N-dimethylbenzene-1,4-diamine;hydrobromide can be compared with other similar compounds to highlight its uniqueness:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one:
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone: This compound also contains a dimethoxyphenyl group but has a different core structure, resulting in distinct chemical and biological properties.
3-(3,4-Dimethoxyphenyl)-1-propanol: This simpler compound contains the dimethoxyphenyl group but lacks the complexity of the thiazole and dimethylbenzene moieties, leading to different reactivity and applications.
Eigenschaften
IUPAC Name |
1-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-N,4-N-dimethylbenzene-1,4-diamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S.BrH/c1-22(2)15-8-6-14(7-9-15)20-19-21-16(12-25-19)13-5-10-17(23-3)18(11-13)24-4;/h5-12H,1-4H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTYBFRAILSMRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol](/img/structure/B5192985.png)
![N-{2-[(4-Ethylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}acetamide](/img/structure/B5192987.png)

![ethyl 5-(4-bromophenyl)-7-methyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide](/img/structure/B5193006.png)
![5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5193010.png)
![(Z)-4-[3-[(3-chloro-4-methylphenyl)carbamoyl]-4-morpholin-4-ylanilino]-4-oxobut-2-enoic acid](/img/structure/B5193011.png)
![1-{[3-nitro-4-(1-piperidinyl)phenyl]sulfonyl}piperidine](/img/structure/B5193018.png)
![(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5193022.png)
![5-Acetyl-6-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B5193030.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5193032.png)
![1-(cyclohexylmethyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B5193037.png)

![2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B5193051.png)
![4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5193056.png)
